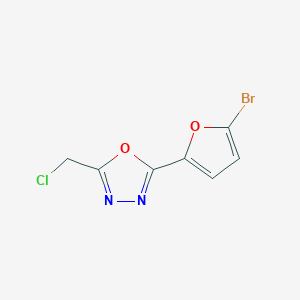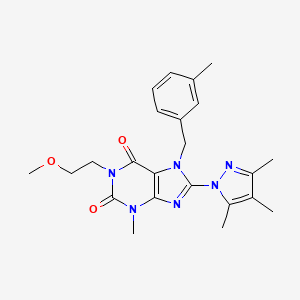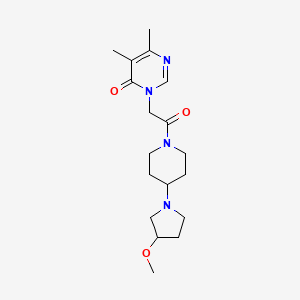![molecular formula C17H13F3N4O B2555895 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone CAS No. 338414-26-9](/img/structure/B2555895.png)
3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone” is a hydrazone derivative. Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond with an adjacent nitrogen-hydrogen bond . They are often used in organic synthesis due to their reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of hydrazones, including the nitrogen-nitrogen double bond and adjacent nitrogen-hydrogen bond .
Chemical Reactions Analysis
Hydrazones are known to undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the trifluoromethyl and methoxyphenyl groups .
Scientific Research Applications
Synthesis and Characterization
- The compound is used as an intermediate in the synthesis of various pyrazoles and hydrazones. Research indicates that certain 1,3-dicarbonyl compounds, when reacted with hydrazine or its derivatives, lead to the formation of stable intermediates for synthesizing pyrazoles and their tautomers, hydrazones (K. Zelenin et al., 2002).
Antimicrobial Evaluation
- Phenyl hydrazones, including similar compounds, have been evaluated for their antimicrobial activity. Studies show that certain phenyl hydrazones exhibit significant antimicrobial activity against various bacteria and fungi (K. Naik et al., 2013).
Chemical Modification and Potential
- The structural combination of pyrazole and hydrazone units in molecules enhances the likelihood of interaction with various biological targets. This opens up possibilities for chemical modifications leading to new substances with potential pharmacological activities (S. Fedotov et al., 2022).
Anticancer Activity
- Pyrazolone-based hydrazone ligands have been synthesized and evaluated for their anticancer activity. This research highlights the potential of these compounds in developing new anticancer therapies (R. Pettinari et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole biomolecules, have been reported to exhibit anti-inflammatory and anticancer activities .
Mode of Action
It is known that pyrazole derivatives can interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence pathways related to inflammation and cancer .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory and anticancer effects .
Future Directions
properties
IUPAC Name |
[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-[4-(trifluoromethyl)phenyl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c1-25-14-8-2-11(3-9-14)16-15(10-21-24-16)23-22-13-6-4-12(5-7-13)17(18,19)20/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZYGFFNCRWXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)N=NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide](/img/structure/B2555813.png)

![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B2555815.png)
![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2555816.png)



![N-(2-hydroxyethyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2555822.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2555823.png)
![Methyl 3-[[2-[2-[(4-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2555824.png)

![2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2555832.png)
ammoniumolate](/img/structure/B2555834.png)
